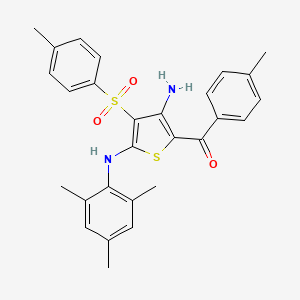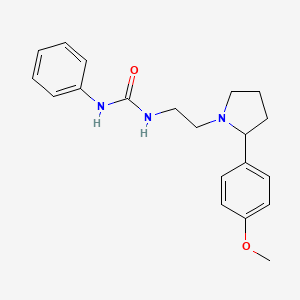
1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a methoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring, which means it has single bonds only and is capable of free rotation . This can lead to different conformations of the molecule. The presence of the phenyl and methoxyphenyl groups could also influence the molecule’s overall shape and properties.Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that this molecule can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
X-ray Powder Diffraction in Drug Synthesis
An important intermediate in the synthesis of the anticoagulant, apixaban, features a similar methoxyphenyl component. X-ray powder diffraction data for such compounds provide crucial information for drug synthesis by ensuring purity and correct crystal structure, which is vital for the drug's efficacy and safety (Qing Wang et al., 2017).
Electrochromic Device Applications
Compounds with methoxyphenyl groups have been used in the development of electrochromic devices (ECDs). These devices change color in response to electric voltage, and such compounds can significantly affect the coloration efficiency and transparency of ECDs, making them useful in displays and smart windows (Yuh-Shan Su et al., 2017).
Molecular Docking and Drug Design
Research involving methoxyphenyl compounds in molecular docking and DNA binding studies indicates their potential in designing drugs with specific target interactions. These studies help in understanding how such compounds can bind to DNA or proteins, guiding the development of therapeutic agents with targeted efficacy (Mushtaque et al., 2016).
Green Chemistry and Synthesis
Methoxyphenyl-containing compounds are also explored in green chemistry for synthesizing various derivatives in environmentally friendly conditions. Such research promotes sustainable methods in chemical synthesis, reducing harmful by-products and energy consumption (Amrendra Kumar et al., 2017).
Polymer Solar Cells
In the context of renewable energy, compounds with methoxyphenyl groups have been investigated for their use in polymer solar cells, specifically as components of electron transport layers. Their structural properties can improve the efficiency and stability of solar cells, contributing to the development of more effective renewable energy sources (Lin Hu et al., 2015).
Propiedades
IUPAC Name |
1-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-18-11-9-16(10-12-18)19-8-5-14-23(19)15-13-21-20(24)22-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOAICNRRNMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)
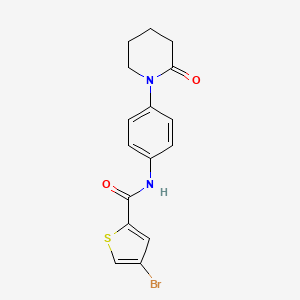

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
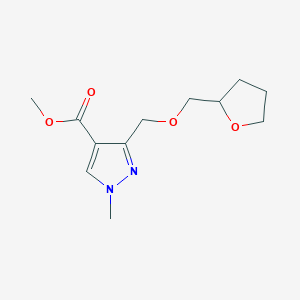
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)
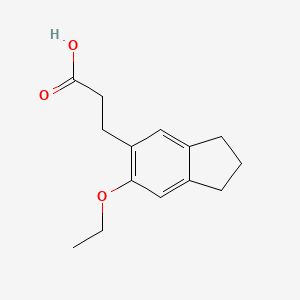
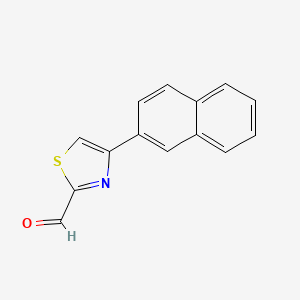

![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
